3-氨基-1,2,4-三嗪-6-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

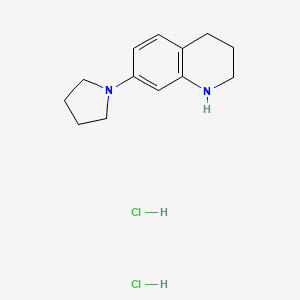

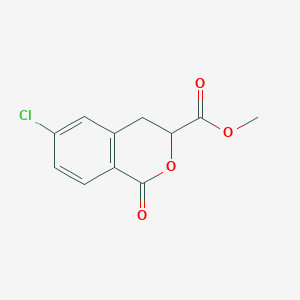

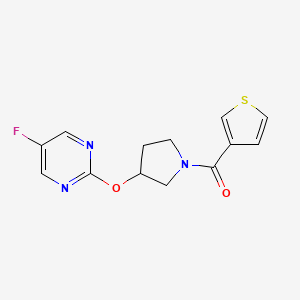

“Methyl 3-amino-1,2,4-triazine-6-carboxylate” is a chemical compound with the CAS Number: 1831085-80-3 . It belongs to the class of compounds known as 1,2,4-triazines . The molecular weight of this compound is 154.13 .

Synthesis Analysis

The synthesis of triazines, including “Methyl 3-amino-1,2,4-triazine-6-carboxylate”, often involves the use of cyanuric chloride and sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . A library of 3-amino-1,2,4-triazine derivatives has been designed and synthesized for PDK inhibitory activity .Molecular Structure Analysis

The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens . The InChI Code for “Methyl 3-amino-1,2,4-triazine-6-carboxylate” is 1S/C5H6N4O2/c1-11-4(10)3-2-7-5(6)9-8-3/h2H,1H3,(H2,6,7,9) .Chemical Reactions Analysis

Triazines can enter into inverse electron-demand Diels–Alder reactions . Here, π-deficient triazines are used as dienes, while alkenes or alkynes with electron-donating substituents are used as dienophiles . Cycloaddition initiates a cascade of reactions including elimination of a nitrogen molecule or nitrile from the cycloadduct .Physical and Chemical Properties Analysis

“Methyl 3-amino-1,2,4-triazine-6-carboxylate” is a powder at room temperature .科学研究应用

反应范围和化学反应性

Quiñones 等人(2021 年)研究了 1,2,3-三嗪-5-甲酸甲酯与烷基和芳基脒的反应范围,揭示了显着的反应性和高产率的产物嘧啶。该研究量化了 C4/C6 取代对反应速率和范围的影响,突出了三嗪衍生物的合成潜力 (Quiñones、Wu 和 Boger,2021)。

三嗪和三氮杂菲的新型合成

Badrey 和 Gomha (2012) 开发了一种具有潜在抗肿瘤特性的三嗪和三氮杂菲衍生物的新型合成路线。这项工作强调了三嗪衍生物在合成具有显着生物活性的化合物方面的多功能性 (Badrey 和 Gomha,2012)。

在生物学和材料科学中的应用

Mironovich 和 Shcherbinin (2014) 探索了 1,2,4-三嗪衍生物的反应性,证明了它们在合成生物活性化合物中的应用。该研究详细介绍了具有潜在药理作用的化合物的制备和表征,展示了三嗪的化学多功能性 (Mironovich 和 Shcherbinin,2014)。

高效合成技术

Taylor 和 Macor (1985) 报告了一种用于 5-取代-4,5-二氢-1,2,4-三嗪-6-酮及其衍生物的高效合成方法。这项研究突出了三嗪化合物在合成有机化学中的重要性及其在开发新材料和活性分子中的潜在应用 (Taylor 和 Macor,1985)。

先进材料和传感器开发

Alshammari 和 Bakhotmah (2022) 综述了 4-氨基-3-硫代/肼基-6-取代-1,2,4-三嗪-5-酮及其衍生物的合成、反应性和应用。他们的工作展示了三嗪衍生物在开发新材料(包括传感器和缓蚀剂)中的应用,展示了这些化合物在各种科学和技术领域中的广泛适用性 (Alshammari 和 Bakhotmah,2022)。

作用机制

Target of Action

Methyl 3-amino-1,2,4-triazine-6-carboxylate is a potent and subtype-selective inhibitor of Pyruvate Dehydrogenase Kinase (PDK) . PDK is an enzyme that plays a crucial role in the regulation of glucose metabolism and energy production in cells.

Mode of Action

The compound interacts with PDK, inhibiting its activity. This inhibition affects the enzyme’s ability to phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC), an essential component in the metabolic pathway that converts glucose into energy. As a result, the activity of PDC is increased, enhancing the conversion of glucose into energy .

Biochemical Pathways

The primary biochemical pathway affected by Methyl 3-amino-1,2,4-triazine-6-carboxylate is glucose metabolism. By inhibiting PDK, the compound increases the activity of PDC, promoting the conversion of pyruvate, a product of glycolysis, into acetyl-CoA, a key molecule in the Krebs cycle (also known as the tricarboxylic acid cycle or TCA cycle). This shift in metabolism enhances the cell’s ability to produce energy from glucose .

Result of Action

The inhibition of PDK by Methyl 3-amino-1,2,4-triazine-6-carboxylate results in an increase in the activity of PDC, promoting the conversion of glucose into energy. This shift in metabolism can have various effects at the molecular and cellular levels, potentially influencing cell growth, proliferation, and survival .

Action Environment

The action of Methyl 3-amino-1,2,4-triazine-6-carboxylate can be influenced by various environmental factors. For instance, the compound’s efficacy and stability could be affected by factors such as pH, temperature, and the presence of other molecules. Additionally, the compound’s action may also be influenced by the specific cellular environment, including the presence of other enzymes, the state of cellular energy metabolism, and the overall health and status of the cell .

安全和危害

The safety information for “Methyl 3-amino-1,2,4-triazine-6-carboxylate” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, and respiratory tract .

生化分析

Biochemical Properties

It is known that this compound can be involved in various biochemical reactions

Cellular Effects

Some studies suggest that derivatives of 3-Amino-1,2,4-Triazine have shown significant antitumor activity against pancreatic ductal adenocarcinoma . This indicates that Methyl 3-amino-1,2,4-triazine-6-carboxylate may have potential influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that 3-Amino-1,2,4-Triazine derivatives can inhibit PDK1, a serine/threonine kinase that is directly involved in altered cancer cell metabolism . This suggests that Methyl 3-amino-1,2,4-triazine-6-carboxylate might exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that this compound is stable at room temperature

属性

IUPAC Name |

methyl 3-amino-1,2,4-triazine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c1-11-4(10)3-2-7-5(6)9-8-3/h2H,1H3,(H2,6,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJKZSSKTWTNTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2966889.png)

![2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2966894.png)

![2-Fluoro-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2966896.png)

![3-(2-Chlorophenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2966902.png)

![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2966904.png)

![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis](/img/structure/B2966908.png)